REACTION_CXSMILES
|
[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1
|
Name
|
D-amino acid
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
C1COC(CCCC(N)C(=O)O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
This reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was also concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
added methanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitated L-allysine ethylene acetal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(CCC[C@H](N)C(=O)O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1
|
Name
|
D-amino acid
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
C1COC(CCCC(N)C(=O)O)O1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
This reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was also concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
added methanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitated L-allysine ethylene acetal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(CCC[C@H](N)C(=O)O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |